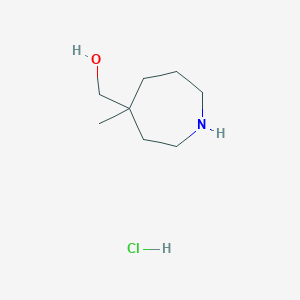

(4-Methylazepan-4-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methylazepan-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1823931-29-8 . It has a molecular weight of 179.69 .

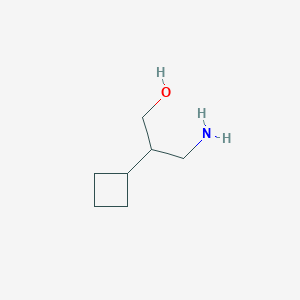

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H17NO.ClH/c1-8(7-10)3-2-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 179.69 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Methanol as a Solvent and Reactant

- Methanol is widely used in spectroscopic studies to examine molecular organizations and interactions. Its role as a solvent can significantly affect the molecular structure and behavior of compounds in solution, as observed in studies on the molecular organization of specific compounds in methanol and propan-2-ol solvents (Matwijczuk et al., 2018)(Matwijczuk et al., 2018).

- It serves as a critical building block in the chemical industry, highlighting its versatility and importance in producing more complex chemical structures and as a clean-burning fuel with potential for reducing CO2 emissions (Dalena et al., 2018)(Dalena et al., 2018).

Methanol in Biotechnological Applications

- Methanol-based industrial biotechnology has seen significant advancements, with methylotrophic bacteria being employed for the development of economically competitive bioprocesses. This highlights methanol's potential as an alternative carbon source for producing fine and bulk chemicals (Schrader et al., 2009)(Schrader et al., 2009).

- In the field of synthetic chemistry, methanol is utilized as both a C1 synthon and a hydrogen source for selective N-methylation of amines, demonstrating its applicability in creating valuable chemical compounds (Sarki et al., 2021)(Sarki et al., 2021).

Methanol in Catalysis and Material Science

- Research on the conversion of methanol and ethanol to hydrocarbons on synthetic zeolites provides insight into the mechanisms involved in hydrocarbon formation, showcasing methanol's role in facilitating complex chemical reactions (Derouane et al., 1978)(Derouane et al., 1978).

- The utilization of methanol as a C1 source in organic synthesis is an area of growing interest, with methanol serving as a feedstock for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte et al., 2017)(Natte et al., 2017).

properties

IUPAC Name |

(4-methylazepan-4-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(7-10)3-2-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMBATBUEJDDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)

![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)

![4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2939907.png)

![4-[(4-Methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2939908.png)

![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2939912.png)

![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B2939921.png)